molecular formula C22H27D5O5 B1164497 Resolvin D3-d5

Resolvin D3-d5

Cat. No.: B1164497
M. Wt: 381.5
InChI Key: QBTJOLCUKWLTIC-NGWGEVSUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resolvin D3-d5 is a deuterium-labeled (d5) stable isotope of Resolvin D3 (RvD3). It is designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to enable precise quantification of endogenous RvD3 levels in complex biological samples. Resolvin D3 is a specialized pro-resolving mediator (SPM) enzymatically derived from docosahexaenoic acid (DHA) that plays a critical role in actively promoting the resolution of inflammation . Research has shown that endogenous RvD3 is dysregulated in inflammatory conditions. For instance, its levels are significantly reduced in the inflamed joints of murine arthritis models with delayed resolution compared to those that self-resolve, as well as in the serum of human rheumatoid arthritis patients compared to healthy controls . Studies on the native compound demonstrate that RvD3 possesses potent immunoresolvent activities, including the reduction of neutrophil infiltration, enhancement of macrophage phagocytosis of bacteria and apoptotic cells (efferocytosis), and lowering of key pro-inflammatory mediators . In vivo administration of RvD3 has been shown to reduce clinical scores, edema, and joint leukocytes in murine arthritis models . This deuterated analog, this compound, provides researchers with a vital tool for accurately mapping the role of RvD3 in inflammatory pathways and investigating its therapeutic potential in chronic inflammatory diseases. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H27D5O5

Molecular Weight

381.5

InChI

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1/i1D3,2D2

InChI Key

QBTJOLCUKWLTIC-NGWGEVSUSA-N

SMILES

O[C@@H](C/C=CC([2H])([2H])C([2H])([2H])[2H])/C=C/C=CC[C@@H](O)/C=C/C=C/C=C[C@@H](O)CCC(O)=O

Synonyms

RvD3-d5

Origin of Product

United States

Biosynthetic Pathways and Regulation of Resolvin D3

Enzymatic Synthesis from Docosahexaenoic Acid (DHA)

The primary precursor for RvD3 biosynthesis is docosahexaenoic acid (DHA). mdpi.comnih.gov The conversion of DHA to D-series resolvins involves a series of enzymatic oxygenations and transformations. mdpi.com

Role of Lipoxygenases (LOX) in Resolvin D3 Biosynthesis

Lipoxygenases are key enzymes in the biosynthesis of RvD3 via the non-aspirin-triggered pathway. The initial step involves the oxygenation of DHA at carbon 17, primarily catalyzed by 15-lipoxygenase (15-LO). This reaction yields the intermediate 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA), which is rapidly reduced to its corresponding alcohol, 17S-hydroxydocosahexaenoic acid (17S-HDHA), by a peroxidase. mdpi.commdpi.com

A second lipoxygenation step, catalyzed by 5-lipoxygenase (5-LO), then acts on 17S-HDHA. mdpi.commdpi.com This second oxygenation can occur at different carbon positions, leading to various D-series resolvins. For RvD3 biosynthesis, a hydroperoxide intermediate is formed at carbon position 4. pnas.org

Identification of Key Intermediate Metabolites in Resolvin D3 Formation

The biosynthetic pathway to RvD3 involves several intermediate metabolites. Following the initial 15-LO action on DHA to form 17S-HDHA, 5-LO acts on 17S-HDHA to generate a hydroperoxide intermediate at carbon 4 (4S-Hp-17S-HDHA). mdpi.com This hydroperoxide is then converted to a 4S,5S-epoxide intermediate by 5-LO. pnas.org This 4S,5S-epoxy-resolvin intermediate is considered a proposed precursor for both RvD3 and RvD4. pnas.orgresearchgate.netresearchgate.net Enzymatic hydrolysis of this epoxide intermediate at the C-11 position leads to the formation of RvD3, which has a 4S,11R,17S-trihydroxy configuration. nih.govresearchgate.net

Key Intermediate Metabolites in RvD3 Biosynthesis

Metabolite NamePrecursorEnzyme(s) Involved
17S-hydroperoxydocosahexaenoic acid (17S-HpDHA)DHA15-LO
17S-hydroxydocosahexaenoic acid (17S-HDHA)17S-HpDHAPeroxidase
4S-hydroperoxy-17S-HDHA (4S-Hp-17S-HDHA)17S-HDHA5-LO
4S,5S-epoxy-resolvin4S-Hp-17S-HDHA5-LO

Aspirin-Triggered Biosynthesis of Resolvin D3

Aspirin (B1665792) treatment can trigger an alternative biosynthetic pathway for D-series resolvins, leading to the formation of aspirin-triggered resolvins (AT-RvDs). mdpi.commdpi.comfrontiersin.org This pathway involves the acetylation of COX-2 by aspirin, which alters the enzyme's catalytic activity. eurekalert.orgnih.gov Aspirin-acetylated COX-2 can then oxygenate DHA at the carbon 17 position, but with an inversion of stereochemistry, producing 17R-hydroperoxy DHA (17R-HpDHA). mdpi.comcaymanchem.comnih.gov This intermediate is then further metabolized by lipoxygenases, similar to the non-aspirin pathway, ultimately leading to the formation of aspirin-triggered RvD3 (AT-RvD3), which is a 17R-epimer of RvD3 (4S,11R,17R-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid). caymanchem.comnih.govebi.ac.uknih.gov This demonstrates a mechanism by which aspirin contributes to the production of pro-resolving mediators. eurekalert.org

Cellular and Tissue Localization of Resolvin D3 Biosynthesis

D-series resolvins, including RvD3, are biosynthesized in various cell types and tissues involved in the inflammatory response and its resolution. These include mononuclear cells such as macrophages and neutrophils, as well as endothelial cells and fibroblasts. mdpi.com Monocytes can also produce resolvins under inflammatory conditions. mdpi.com Specific studies have shown that human neutrophils can convert the 4S,5S-epoxy-resolvin intermediate to RvD3. pnas.orgresearchgate.net M2 macrophages also play a role in SPM biosynthesis and can convert the 4S,5S-epoxy-resolvin intermediate, although they primarily produce RvD4 and a cysteinyl-resolvin isomer rather than appreciable amounts of RvD3 from this specific intermediate. pnas.org RvD3 biosynthesis has also been observed in murine inflammatory exudates and in tissues such as the lung following injury, kidney during ischemic injury, and in models of colitis. nih.govnih.govnih.gov Differentiation of human epidermal keratinocytes has been shown to increase the expression of 15-lipoxygenase, a key enzyme in the initial step of D-series resolvin biosynthesis, and the production of the precursor 17S-HDHA, suggesting skin as a site of resolvin synthesis relevant to tissue repair. nih.gov

Temporal Dynamics of Resolvin D3 Appearance in Biological Systems

The appearance of specialized pro-resolving mediators, including RvD3, in biological systems follows specific temporal dynamics during the resolution phase of inflammation. Unlike the initial pro-inflammatory mediators, resolvins are generated later in the inflammatory response, actively promoting its resolution. nih.gov Studies using temporal metabololipidomics have revealed that RvD3 exhibits a distinct time frame compared to other lipid mediators, appearing in the late phase of the resolution of acute inflammation in murine inflammatory exudates. nih.govnih.gov This delayed appearance suggests a specific role for RvD3 in the later stages of resolving inflammation and potentially in the subsequent tissue repair processes. nih.govnih.govnih.gov For instance, in a murine model of acid-induced lung injury, RvD3 and its intermediates increased significantly 24 hours after injury and returned to baseline by 72 hours. nih.gov

Molecular and Cellular Mechanisms of Action of Resolvin D3

Receptor Pharmacology and Ligand-Receptor Interactions

The pro-resolving actions of Resolvin D3 are primarily transduced through its binding to specific G protein-coupled receptors (GPCRs) on target cells.

Activation of G Protein-Coupled Receptors (GPCRs) by Resolvin D3 (e.g., ALX/FPR2, GPR32)

Resolvin D3 is known to activate specific GPCRs, notably ALX/FPR2 and GPR32 frontiersin.orgbiorxiv.orgfrontiersin.org. ALX/FPR2 (also known as the lipoxin A4 receptor) is a promiscuous receptor that binds various ligands, including lipoxin A4 and other resolvins like Resolvin D1 frontiersin.orgwikipedia.orginnoprot.com. Research has demonstrated that Resolvin D3 directly activates ALX/FPR2, and this interaction is crucial for mediating some of its protective effects, such as reducing inflammatory arthritis in mice nih.gov. Studies using ALX/FPR2 deficient mice have shown a loss of the arthritis-protective actions of Resolvin D3, further supporting the importance of this receptor nih.gov.

GPR32 (also known as DRV1) is another key receptor for D-series resolvins, including Resolvin D1, Resolvin D3, and Resolvin D5 frontiersin.orgfrontiersin.org. GPR32 is expressed in human macrophages and is involved in mediating the pro-resolving effects of Resolvin D3, such as enhancing phagocytosis nih.govfrontiersin.org. Activation of GPR32 by Resolvin D3 contributes to stimulating macrophage uptake of microbial particles nih.gov.

Both ALX/FPR2 and GPR32 are expressed on various immune cells, including macrophages and neutrophils, as well as other cell types like vascular endothelial and smooth muscle cells, and neurons frontiersin.orgfrontiersin.orginnoprot.comthno.org. The binding of Resolvin D3 to these receptors initiates intracellular signaling cascades that drive the resolution process.

Downstream Signaling Pathways Modulated by Resolvin D3

Upon binding to its cognate GPCRs, Resolvin D3 triggers various downstream signaling events. While the precise pathways activated by Resolvin D3 can vary depending on the cell type and the specific receptor engaged, studies on D-series resolvins, including Resolvin D3, have implicated several key signaling molecules and pathways.

Activation of ALX/FPR2 and GPR32 by resolvins, including Resolvin D1 and likely Resolvin D3, can involve Gαi-coupled signaling pathways thno.orgnih.gov. Inhibition of Gαi-coupled GPCRs with pertussis toxin has been shown to abolish the effects of Resolvin D3 in certain contexts, such as its ability to inhibit TRPV1 currents in neurons biorxiv.orgthno.org.

Research on Resolvin D1, which also signals through GPR32 and ALX/FPR2, indicates that its actions commonly require intracellular calcium, MEK1/2, PKA, and PI3K signaling nih.gov. While specific detailed pathways for Resolvin D3 are still being elucidated, it is plausible that it shares some of these common downstream signaling elements with other D-series resolvins acting on the same receptors. Additionally, D-series resolvins have been shown to activate phospholipase D (PLD) in phagocytes, which contributes to macrophage polarization and enhances efferocytosis nih.gov.

Immunomodulatory Actions of Resolvin D3 in Phagocytes

A critical aspect of Resolvin D3's pro-resolving activity is its profound influence on the behavior and function of phagocytic cells, particularly neutrophils and macrophages. These cells are central to clearing pathogens, cellular debris, and apoptotic cells during the resolution phase of inflammation.

Regulation of Neutrophil Trafficking and Function

Neutrophil infiltration is a hallmark of acute inflammation, and the cessation of neutrophil recruitment and their subsequent clearance are essential for resolution caymanchem.comnih.govdoctaris.com. Resolvin D3 has been shown to potently regulate neutrophil behavior. It can block human neutrophil transmigration, a key step in their movement from the bloodstream into inflamed tissues nih.gov. In murine models of peritonitis and dermal inflammation, Resolvin D3 administration reduces neutrophil infiltration nih.govcaymanchem.com. This regulation of neutrophil trafficking helps to limit the duration and intensity of the inflammatory response nih.govcaymanchem.com.

Beyond trafficking, Resolvin D3 also influences neutrophil function. It can enhance neutrophil bacterial phagocytosis and intracellular reactive oxygen species (ROS) generation, contributing to microbial clearance during infection nih.gov.

Enhancement of Macrophage Phagocytosis and Efferocytosis

Macrophages play a crucial role in clearing apoptotic neutrophils (efferocytosis) and pathogens (phagocytosis), which is vital for tissue repair and restoring homeostasis nih.govcaymanchem.comnih.gov. Resolvin D3 is a potent stimulator of both macrophage phagocytosis and efferocytosis nih.govcaymanchem.comnih.gov.

Studies have shown that Resolvin D3 dose-dependently increases macrophage phagocytosis of particles like zymosan and E. coli nih.govnih.gov. This enhanced phagocytic activity is, at least in part, dependent on the activation of GPR32 in human macrophages nih.gov. Resolvin D3 also potently stimulates macrophage efferocytosis of apoptotic neutrophils, a cardinal pro-resolving action essential for complete resolution nih.gov. This clearance of apoptotic cells prevents secondary necrosis and the release of pro-inflammatory mediators.

Furthermore, aspirin-triggered Resolvin D3 (AT-RvD3), a stereoisomer of RvD3, also enhances macrophage phagocytosis of tumor cell debris, highlighting a potential role in clearing cellular remnants in various contexts pnas.org.

Modulation of Macrophage Polarization States

Macrophages exhibit plasticity and can adopt different functional states, broadly categorized as pro-inflammatory (M1) and pro-resolving (M2) phenotypes nih.govmdpi.comresearchgate.net. Shifting the balance from M1 to M2 macrophages is critical for the successful resolution of inflammation and tissue repair nih.govmdpi.comresearchgate.net.

Resolvins, including D-series resolvins, are known to promote macrophage polarization towards a pro-resolution phenotype nih.govmdpi.comresearchgate.net. While specific detailed mechanisms for Resolvin D3's direct impact on macrophage polarization are still an active area of research, other D-series resolvins like Resolvin D1 and D2 regulate macrophage polarization through multiple targets, potentially involving pathways like PKA activation mdpi.com. Resolvin D3's ability to enhance efferocytosis and phagocytosis, functions characteristic of M2 macrophages, suggests that it contributes to promoting a pro-resolving macrophage phenotype nih.govmdpi.comresearchgate.net. Studies have indicated that D-series resolvins can activate phospholipase D, which mediates macrophage polarization towards an M2-like phenotype nih.gov. Resolvin D3 treatment has been shown to reduce nitric oxide production within macrophages upon polarization toward the M2 phenotype in the context of spinal cord injury researchgate.net.

The ability of Resolvin D3 to influence macrophage polarization underscores its multifaceted role in actively driving the resolution of inflammation and promoting tissue homeostasis.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Resolvin D371665428
Resolvin D3-d5381.5 (Molecular Weight) caymanchem.com (Note: PubChem CID specifically for the deuterated form was not readily available in the search results, but the molecular weight is provided)
ALX/FPR2127024635 nus.edu.sg or 51045 wikipedia.org (Note: Multiple CIDs may exist for receptors/proteins depending on the entry type)
GPR325280914 zhanggroup.org or 16061139 wikipedia.org (Note: Multiple CIDs may exist for receptors/proteins depending on the entry type)
Resolvin D144251266 mdpi.com or 16061135 guidetopharmacology.org (Note: Multiple CIDs may exist due to stereochemistry or different entries)
Resolvin D525073195 nih.gov or 16061139 uni.lu (Note: Multiple CIDs may exist due to stereochemistry or different entries)
Lipoxin A4 (LXA4)5280377 frontiersin.org (Note: PubChem CID for LXA4 was found in a source discussing ALX/FPR2 ligands)
Aspirin-triggered Resolvin D3 (AT-RvD3)Not explicitly found as a unique CID, often discussed in relation to Resolvin D3 nih.govpnas.orgcaymanchem.com

Data Table: Resolvin D3 Effects on Phagocyte Function

Cell TypeFunction ModulatedEffect of Resolvin D3Key Findings / DataSource
NeutrophilsTraffickingReduces transmigration and infiltrationBlocks human neutrophil transmigration; Reduces neutrophil numbers in murine models nih.govcaymanchem.com
NeutrophilsBacterial PhagocytosisEnhances phagocytosisIncreases neutrophil bacterial phagocytosis in E. coli infection model nih.gov
NeutrophilsROS GenerationIncreases intracellular ROS generationSignificantly increased ROS production at sub-pM to low pM concentrations nih.gov
MacrophagesPhagocytosis (zymosan)Dose-dependently increased phagocytosisIncreased uptake of zymosan particles by murine macrophages nih.gov
MacrophagesPhagocytosis (E. coli)Enhances phagocytosisIncreases leukocyte E. coli phagocytosis in murine exudates nih.gov
MacrophagesEfferocytosisPotently stimulates efferocytosis of apoptotic PMNEnhances uptake of apoptotic human PMN by murine macrophages nih.gov
MacrophagesEfferocytosisEnhances efferocytosis of apoptotic neutrophilsStimulates macrophage efferocytosis in vivo nih.gov
MacrophagesPolarizationContributes to pro-resolving phenotypePromotes shift towards M2-like phenotype; Reduces NO production upon M2 polarization nih.govresearchgate.net

Anti-Inflammatory Effects of Resolvin D3 at the Molecular Level

RvD3 exhibits potent anti-inflammatory effects by influencing various cellular processes involved in the inflammatory cascade. These effects contribute to limiting the duration and intensity of inflammation.

Suppression of Pro-Inflammatory Cytokine and Chemokine Expression

A key mechanism by which RvD3 exerts its anti-inflammatory effects is the suppression of the production and expression of various pro-inflammatory cytokines and chemokines. Studies have demonstrated that RvD3 can decrease the levels of mediators such as MCP-1, IL-6, and keratinocyte chemoattractant protein. researchgate.net It also counter-regulates the production of pro-inflammatory mediators like TNF-α, IL-1β, and chemokines including CCL5 and CXCL2. nih.govfrontiersin.orgresearchgate.netnih.govpnas.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netebi.ac.uknih.govrevhipertension.comfrontiersin.orgnih.govsemanticscholar.org Furthermore, RvD3 has been shown to reduce the levels of pro-inflammatory eicosanoids such as LTB4, PGD2, and TxB2 in inflammatory settings. researchgate.netnih.gov This suppression of inflammatory signaling molecules helps to dampen the recruitment and activation of immune cells at the site of inflammation.

Induction of Anti-Inflammatory Mediator Production

In addition to suppressing pro-inflammatory factors, RvD3 also promotes the production of mediators that actively contribute to the resolution of inflammation. RvD3 is known to stimulate the production of the anti-inflammatory cytokine IL-10. nih.govresearchgate.netrevhipertension.com The ability of RvD3 to enhance the production of such pro-resolving mediators is a hallmark of its function in actively resolving inflammation. RvD3 also contributes to turning on specialized pro-resolving lipid mediators. the-rheumatologist.org

Influence on Specific Intracellular Signaling Cascades (e.g., ERK-NF-κB, PLD)

The anti-inflammatory and pro-resolving actions of RvD3 are mediated through its influence on various intracellular signaling pathways. A significant target is the NF-κB signaling pathway, which plays a central role in the transcription of pro-inflammatory genes. RvD3 has been shown to inhibit the activation and nuclear translocation of NF-κB. frontiersin.orgnih.govmdpi.commdpi.comresearchgate.netebi.ac.ukrevhipertension.comfrontiersin.org This inhibition leads to a reduction in the expression of NF-κB-dependent pro-inflammatory cytokines and chemokines.

Furthermore, D-series resolvins, including RvD3, have been shown to activate Phospholipase D (PLD), a membrane lipase (B570770) involved in modulating phagocyte functions during inflammation and resolution. mdpi.comebi.ac.uk This activation of PLD is thought to contribute to the pro-resolving actions of RvD3, such as enhancing phagocytosis.

Other signaling pathways implicated in the effects of resolvins include the PI3K/Akt pathway and caspase-3 signaling. frontiersin.orgrevhipertension.com Resolvins have also been shown to regulate specific microRNAs, such as miR-146b, miR-219, and miR-208a, which are involved in modulating inflammatory responses and promoting resolution. revhipertension.comsemanticscholar.orgocl-journal.org

Neuro-Immune Modulatory Roles of Resolvin D3

RvD3 plays a crucial role in modulating interactions between the nervous and immune systems, particularly in the context of pain and neuroinflammation.

Interaction with Nociceptive Transient Receptor Potential (TRP) Channels

Resolvins are known to be potent inhibitors of Transient Receptor Potential (TRP) channels, which are key players in sensing pain and temperature. mdpi.combiorxiv.orgnih.govoup.compreprints.org Specifically, RvD3 has been shown to significantly inhibit the activity of TRPV1, a TRP channel activated by capsaicin (B1668287) and involved in inflammatory pain. biorxiv.orgnih.govpreprints.org Research indicates that RvD3 can reduce capsaicin-induced nocifensive behaviors, suggesting an analgesic action mediated through TRPV1 inhibition. biorxiv.org While resolvins can also interact with TRPA1, studies suggest that RvD3's effect on TRPA1-induced behaviors may not be as significant as on TRPV1. biorxiv.org

The interaction of RvD3 with TRP channels is mediated through G protein-coupled receptors (GPCRs). mdpi.comnih.govnih.govoup.compreprints.org RvD3 has been reported to activate the ALX/FPR2 receptor, and this interaction is implicated in its ability to inhibit TRPV1 activity, particularly in sensory neurons like those found in dorsal root ganglia (DRG). frontiersin.orgfrontiersin.orgocl-journal.orgbiorxiv.orgnih.govoup.com This modulation of TRP channel activity in nociceptive neurons contributes to the pain-alleviating effects of RvD3.

Impact on Peripheral Nervous System Signaling

RvD3 influences signaling within the peripheral nervous system, contributing to its neuro-immune modulatory roles. It has been shown to act on neurons in the dorsal root ganglia (DRG) and impact signaling in the spinal cord and sciatic nerves. researchgate.netresearchgate.netmdpi.comnih.govsemanticscholar.org RvD3 can attenuate pain and hypersensitivity, including inflammatory and neuropathic pain, through its actions on the peripheral nervous system. researchgate.netnih.govresearchgate.netmdpi.comnih.govsemanticscholar.orgnih.govpreprints.org

A notable effect of RvD3 is the reduction of calcitonin gene-related peptide (CGRP) expression and release in DRG neurons. biorxiv.orgnih.govpreprints.org CGRP is a neuropeptide involved in pain transmission and inflammation, and its reduction by RvD3 contributes to its analgesic and anti-inflammatory effects in neuro-inflammatory conditions. RvD3 also influences glial activation in the spinal cord and dorsal root ganglia, further highlighting its role in modulating neuroinflammation. researchgate.netmdpi.com Beyond pain modulation, RvD3 has demonstrated neuroprotective effects and has been implicated in preserving the integrity of the blood-spinal cord barrier and preventing glial/fibrotic scar formation in the context of spinal cord injury. researchgate.netsemanticscholar.org These findings underscore the multifaceted impact of RvD3 on peripheral nervous system signaling and its potential in addressing neuro-inflammatory conditions.

Data Tables

Based on the research findings, the following table summarizes some reported effects of Resolvin D3:

EffectTarget/ContextOutcomeSource
Reduction of pro-inflammatory cytokines/chemokinesLeukocytes, inflammatory exudates, paw tissuesDecreased levels (e.g., IL-6, TNF-α) researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govpnas.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netebi.ac.uknih.govrevhipertension.comfrontiersin.orgnih.govsemanticscholar.org
Reduction of pro-inflammatory eicosanoidsMurine arthritic jointsDecreased levels (e.g., LTB4, PGE2) researchgate.netnih.gov
Inhibition of neutrophil transmigration/infiltrationHuman neutrophils, murine peritonitis/dermisReduced recruitment researchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.netoup.com
Enhancement of macrophage phagocytosis/efferocytosisHuman macrophagesIncreased uptake of particles/cells researchgate.netnih.govmdpi.commdpi.comfrontiersin.orgresearchgate.netoup.com
Stimulation of IL-10 productionMacrophagesIncreased IL-10 levels nih.govresearchgate.netrevhipertension.com
Inhibition of NF-κB activationVarious cell typesReduced nuclear translocation/signaling frontiersin.orgnih.govmdpi.commdpi.comresearchgate.netebi.ac.ukrevhipertension.comfrontiersin.org
Inhibition of ERK phosphorylationVarious cell typesReduced p-ERK levels frontiersin.orgnih.govebi.ac.ukrevhipertension.com
Activation of Phospholipase D (PLD)PhagocytesIncreased PLD activity mdpi.comebi.ac.uk
Inhibition of TRPV1 activityDRG neuronsReduced capsaicin-induced currents biorxiv.orgnih.govpreprints.org
Reduction of CGRP expression/releaseDRG neuronsDecreased CGRP levels biorxiv.orgnih.govpreprints.org

Preclinical Investigation of Resolvin D3 Actions in Disease Models

In Vitro Cellular Models for Resolvin D3 Research

In vitro studies using various cell lines have been instrumental in dissecting the direct effects of Resolvin D3 on key cellular processes involved in inflammation and its resolution.

Studies in Immune Cell Lines (e.g., Macrophages, Neutrophils)

Resolvin D3 exhibits potent effects on immune cells, particularly macrophages and neutrophils, which are central players in the inflammatory response. Studies have shown that RvD3 can regulate immune cell activation and promote the clearance of inflammatory debris and pathogens. mdpi.comresearchgate.net

RvD3 has been demonstrated to enhance the phagocytosis of apoptotic neutrophils by human macrophages at picomolar to low nanomolar concentrations. mdpi.comresearchgate.net This process, known as efferocytosis, is crucial for clearing inflammatory cells and preventing secondary tissue damage. mdpi.comfrontiersin.org RvD3 also enhances the phagocytosis of bacteria by human macrophages, with studies showing approximately an 80% increase over controls, similar to the effect observed with Resolvin D2. mdpi.com Furthermore, RvD3 can increase neutrophil bacterial phagocytosis and intracellular reactive oxygen species generation, contributing to efficient bacterial killing. nih.govnih.gov

In studies using LPS-treated RAW264.7 macrophages, RvD3 was shown to restore decreased IL-10 expression while reducing the increased expression of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com This indicates a role for RvD3 in shifting the macrophage phenotype towards an anti-inflammatory and pro-resolving state. researchgate.net RvD3 has also been reported to decrease granuloma formation in peripheral blood mononuclear cells. mdpi.com

Data from in vitro studies on macrophage function:

Immune Cell TypeAction of Resolvin D3 (RvD3)Observed EffectReference
Human MacrophagesEnhances phagocytosis of apoptotic neutrophilsIncreased efferocytosis at pM to low nM doses. mdpi.comresearchgate.net
Human MacrophagesEnhances bacterial phagocytosisApproximately 80% increase over controls. mdpi.comnih.gov
RAW264.7 MacrophagesModulates cytokine expressionRestored decreased IL-10; reduced IL-6 and TNF-α. mdpi.com
Human NeutrophilsEnhances bacterial phagocytosisIncreased bacterial uptake and ROS generation. nih.govnih.gov
Human NeutrophilsInhibits transmigrationBlocks human neutrophil movement across barriers. nih.govebi.ac.ukresearchgate.net

RvD3 also exhibits leukocyte-directed actions, including blocking human neutrophil transmigration. nih.govebi.ac.ukresearchgate.net This action helps to limit the infiltration of neutrophils to sites of inflammation, a key step in controlling the inflammatory response. nih.govebi.ac.uknih.gov

Effects on Epithelial and Endothelial Cell Function

Beyond immune cells, Resolvin D3 and its epimer AT-RvD3 have demonstrated protective effects on epithelial and endothelial cells, which form crucial barriers in tissues and play roles in regulating immune cell trafficking. mdpi.comnih.gov

In vitro evidence suggests that RvD3 and AT-RvD3 can counter-regulate the NF-κB pathway, a major signaling route involved in the expression of pro-inflammatory genes. mdpi.comnih.gov This action contributes to the resolution of inflammatory responses and tissue recovery, particularly in contexts involving barrier dysfunction of epithelial and endothelial cells, such as in acute lung injury. mdpi.comnih.gov

AT-RvD3 has been shown to promote epithelial cell proliferation in vitro. nih.gov This is important for the restitution of mucosal barriers after injury. nih.gov Studies have also indicated that resolvins can limit the transendothelial migration of leukocytes and decrease leukocyte adhesion, actions that involve effects on endothelial cells. researchgate.net Resolvins have also been found to regulate microvasculature permeability and protect against endothelial dysfunction induced by systemic inflammation. researchgate.net

In Vivo Mechanistic Studies in Animal Models

Animal models of various diseases have been critical for understanding the in vivo actions of Resolvin D3 in complex biological systems and its contribution to the resolution of inflammation and host protection.

Resolution of Acute Inflammatory Responses (e.g., Peritonitis, Dermal Inflammation)

Resolvin D3 has been shown to play a significant role in the resolution of acute inflammatory responses in animal models. It is often detected later in the resolution phase compared to some other resolvin family members. nih.govebi.ac.ukcaymanchem.com

In murine models of peritonitis and dermal inflammation, both synthetic RvD3 and AT-RvD3 have potently regulated neutrophils and mediators, leading to a reduction in inflammation. nih.govebi.ac.ukresearchgate.net Specifically, RvD3 reduces neutrophil infiltration in these models. nih.govcaymanchem.com

Temporal metabololipidomics studies in self-limited resolving exudates in mice have revealed that RvD3 appears late in the resolution phase, suggesting a distinct role in the later stages of resolving inflammation. nih.govebi.ac.ukresearchgate.net

Role in Host Protection During Experimental Infections

Resolvin D3's pro-resolving actions are crucial for host protection during experimental infections by promoting the clearance of pathogens and modulating the immune response. nih.govnih.gov

Endogenous RvD3 has been identified in self-resolving exudates during active E. coli infection in mice. nih.govnih.gov Administration of RvD3 (at ng doses) during peak inflammation in an E. coli peritonitis model significantly reduced the resolution interval, indicating an acceleration of the resolution process. nih.govnih.gov This was associated with increased leukocyte phagocytosis of E. coli and neutrophils, as well as reduced levels of pro-inflammatory cytokines, chemokines, MMP-2, and MMP-9. nih.govnih.gov

In human leukocytes, RvD3 enhanced bacterial phagocytosis and intracellular ROS generation, supporting its role in antimicrobial defense. nih.govnih.gov

Modulation of Specific Pathophysiological Processes (e.g., Pain, Itch, Tissue Repair)

Preclinical studies have also explored the effects of Resolvin D3 on specific pathophysiological processes beyond general inflammation, including pain, itch, and tissue repair.

Resolvins, including RvD3, have emerged as potential novel analgesics. mdpi.comannualreviews.orgthno.org RvD3 has been shown to specifically reduce TRPV1-dependent acute pain and itch in mice. thno.orgnih.gov In a preclinical model of psoriasis induced by imiquimod, systemic administration of RvD3 prevented the development of both psoriasiform itch and skin inflammation. thno.orgnih.govbiorxiv.org Mechanistically, RvD3 inhibited capsaicin-induced TRPV1 currents in dorsal root ganglion (DRG) neurons via the ALX/FPR2 receptor. thno.orgnih.gov

In the context of tissue repair, AT-RvD3 has been shown to promote cutaneous re-epithelialization. nih.gov In a mouse model of acute lung injury, AT-RvD3 treatment led to increased lung epithelial cell proliferation and increased bronchoalveolar lavage fluid levels of keratinocyte growth factor (KGF), a factor known to promote epithelial repair. nih.gov These findings highlight the multi-pronged mechanisms of RvD3 and AT-RvD3 in promoting the resolution of injury and restoring tissue function. nih.gov

In a rat model of spinal cord injury, intrathecal injection of RvD3 demonstrated effectiveness in promoting the resolution of inflammation, neuroprotection, functional neurological recovery, and decreased thermal hyperalgesia. researchgate.net Beneficial outcomes included the downregulation of pro-inflammatory cytokines, conversion of macrophage phenotype to M2, preservation of tight junctions in the blood-spinal cord barrier, neuroprotection, and prevention of acute-phase glial/fibrotic scar formation. researchgate.net

Advanced Analytical Methodologies for Resolvin D3 and Its Deuterated Analog

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Resolvin D3 Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a widely employed analytical technique for the separation, identification, and quantification of resolvins, including Resolvin D3, in complex biological samples. uib.nomdpi.com Specifically, tandem mass spectrometry (MS/MS), often employing triple quadrupole (QqQ) instruments, is favored for targeted lipid mediator analysis due to its high sensitivity and selectivity. nih.govnih.govnymc.edu This approach utilizes multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions characteristic of the target analyte, minimizing interference from co-eluting compounds. nih.govnih.govnih.govnih.govnih.gov

Chromatographic separation of Resolvin D3 and other lipid mediators is typically achieved using reversed-phase liquid chromatography (RPLC). Columns such as Poroshell 120 EC-C18 or Agilent Eclipse Plus C18 have been utilized. nih.govnih.gov Mobile phases commonly consist of gradients of methanol (B129727) or acetonitrile (B52724) mixed with water, often acidified with a small percentage of acetic acid or formic acid to improve ionization and chromatographic peak shape for these acidic lipids. nih.govbiorxiv.orgnih.govnih.govnih.gov Analysis is generally performed in negative ionization mode ([M-H]-) as fatty acids and their oxygenated metabolites, including resolvins, readily deprotonate under these conditions. biorxiv.orgnih.govshimadzu.com

The application of LC-MS/MS allows for the monitoring and quantification of targeted lipid mediators by matching signature ion fragments and retention times with authentic standards. nih.govnih.gov This enables the identification of endogenous Resolvin D3 in biological samples, such as inflammatory exudates, by comparing its chromatographic behavior and MS/MS spectrum to that of synthetic standards. nih.govnih.gov

Application of Resolvin D3-d5 as an Internal Standard in Lipidomics

This compound (RvD3-d5) is a deuterium-labeled analog of Resolvin D3, specifically designed for use as an internal standard in quantitative LC-MS or GC-MS methods. caymanchem.comlabchem.com.mybioscience.co.ukmedchemexpress.com Stable isotope-labeled internal standards are crucial in lipidomics and targeted lipid mediator analysis for several reasons. biorxiv.orgmdpi.comcaymanchem.com They behave physico-chemically very similarly to their endogenous counterparts during sample preparation steps like extraction and purification, as well as during chromatographic separation and ionization in the mass spectrometer. mdpi.com

By adding a known amount of RvD3-d5 to the biological sample at the beginning of the extraction process, variations in recovery efficiency, matrix effects, and instrument response can be accurately accounted for. biorxiv.orgmdpi.comcaymanchem.com The distinct molecular mass of RvD3-d5 due to the incorporated deuterium (B1214612) atoms allows it to be easily distinguished from endogenous Resolvin D3 by the mass spectrometer, while their similar chemical properties ensure they elute at essentially the same retention time and exhibit comparable fragmentation patterns. caymanchem.commdpi.com This enables the quantification of endogenous Resolvin D3 by calculating the ratio of the analyte signal to the internal standard signal, providing a more accurate and reliable measurement. biorxiv.orgmdpi.com

RvD3-d5 is commonly used as part of a panel of deuterium-labeled internal standards representing various classes of lipid mediators, including other resolvins (e.g., RvD1-d5, RvD2-d5), lipoxins (e.g., LXA4-d5), protectins (e.g., PD1-d5), maresins (e.g., MaR1-d5, MaR2-d5), and eicosanoids (e.g., LTB4-d4, PGE2-d4). nih.govnih.govbiorxiv.orgcaymanchem.comresearchgate.net The addition of these standards at the initial stages of sample processing facilitates quantification and assessment of sample recovery for multiple analytes simultaneously. nih.govbiorxiv.org

Methodologies for Extraction and Sample Preparation from Biological Matrices

Efficient extraction and sample preparation are critical steps before LC-MS/MS analysis to isolate lipid mediators from complex biological matrices and remove interfering substances. Common biological matrices for resolvin analysis include cell culture media, tissue homogenates, plasma, serum, and exudates. uib.nonih.govnih.govmdpi.comnih.gov

A widely used technique is solid-phase extraction (SPE). nih.govmdpi.combiorxiv.orgnih.gov SPE protocols typically involve loading the sample onto a stationary phase (e.g., C18), washing away polar and non-polar interferences, and eluting the lipid mediators using appropriate organic solvents. mdpi.combiorxiv.org Prior to SPE, samples often undergo protein precipitation, commonly achieved by adding ice-cold methanol or ethanol. nih.govbiorxiv.orgpnas.org Centrifugation is then used to remove the precipitated proteins. mdpi.comnih.gov Acidification of the sample before loading onto the SPE column can improve the retention of acidic lipid mediators. biorxiv.org

Liquid-liquid extraction (LLE) is another method employed for lipid mediator isolation. mdpi.com This involves partitioning the analytes between two immiscible phases. While LLE can be effective, it may require multiple centrifugation steps and can be time-consuming, especially for samples requiring protein precipitation. mdpi.com

Regardless of the extraction method used, it is essential to add the internal standard(s), such as this compound, to the sample before the extraction procedure begins. nih.govnih.govbiorxiv.orgmdpi.compnas.org This allows the internal standard to track the recovery of the endogenous analyte throughout the entire sample preparation process. mdpi.com Following extraction, the organic solvent is typically evaporated under a stream of nitrogen, and the residue is reconstituted in a smaller volume of a solvent compatible with the LC mobile phase before injection into the LC-MS/MS system. mdpi.com

Validation and Performance Characteristics of Quantification Assays

Validation of LC-MS/MS methods for quantifying lipid mediators like Resolvin D3 is crucial to ensure the reliability, accuracy, and precision of the results. mdpi.comnih.gov Key performance characteristics that are evaluated include selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and recovery. mdpi.comnih.gov

Selectivity: The method's ability to uniquely identify and quantify the target analyte (Resolvin D3) in the presence of other components in the biological matrix is assessed by analyzing blank matrix samples and samples spiked with potential interferences. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are typically determined based on signal-to-noise ratios. mdpi.comnih.gov Reported LOQ values for D-series resolvins in some methods can be as low as 0.1 ng/mL. mdpi.comresearchgate.net

Linearity and Calibration Range: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations of the analyte in a relevant matrix. The linear range represents the concentration range over which a proportional relationship exists. mdpi.comnih.govnih.gov Linear ranges for resolvins have been reported, for example, between 0 and 50 ng/mL or 0.1–50 ng/mL. mdpi.comresearchgate.net

Accuracy: This measures how close the measured concentration is to the true concentration. It is assessed by analyzing quality control samples prepared at different concentrations within the linear range. nih.gov

Precision: This indicates the reproducibility of the measurements. It is evaluated by analyzing replicate quality control samples and is expressed as relative standard deviation (RSD) or coefficient of variation (CV). nih.govresearchgate.net

Recovery: This assesses the efficiency of the extraction method. It is determined by comparing the analytical response of the analyte spiked into the matrix before extraction to that of the analyte spiked into the matrix extract. The use of deuterated internal standards like this compound is essential for accurately determining recovery. nih.govbiorxiv.orgmdpi.comcaymanchem.comcaymanchem.com Recovery values for D-series resolvins using validated methods have been reported to be high, for instance, ranging from 96.9 to 99.8%. mdpi.comresearchgate.net

Validation parameters like inter- and intraday accuracy (typically 85–115%) and precision (≥85%) are commonly evaluated according to regulatory guidelines to ensure the robustness and reliability of the quantitative LC-MS/MS assay. nih.gov

Synthetic Chemistry and Structural Elucidation of Resolvin D3

Total Organic Synthesis of Resolvin D3 for Research Applications

The total organic synthesis of Resolvin D3 is crucial for providing sufficient quantities of this complex lipid mediator for research applications and for confirming its structure and biological actions. Several synthetic strategies have been developed to construct the unique polyhydroxylated, polyunsaturated structure of RvD3.

Early total synthesis approaches aimed to establish the complete stereochemistry and confirm the potent bioactions of RvD3 by matching synthetic material with the compound produced endogenously. nih.govnih.govdoctaris.com These syntheses are designed to be stereocontrolled, utilizing enantiomerically pure starting materials. ebi.ac.uknih.govnih.govacs.org

One strategy involves convergent synthesis based on coupling key fragments. Approaches have employed reactions such as the Sonogashira cross-coupling to introduce triple bonds, which are subsequently reduced to form the required conjugated diene and triene systems. nih.govnih.govacs.orgmdpi.com Another method utilized the Suzuki–Miyaura cross-coupling reaction between a C1–C8 borane (B79455) and a C9–C22 iodoolefin as a key step. rsc.orgrsc.org Sequential Wittig reactions were also used to construct carbon chains and introduce double bonds with controlled stereochemistry. rsc.orgrsc.org More recent alternative strategies have explored late-stage Hiyama–Denmark cross-coupling of cyclic alkenylsiloxanes to control the stereochemistry of the Z-alkenes within the polyene motifs. acs.org

These total synthesis efforts not only provide material for biological assays but also serve as a powerful tool for confirming the structural assignments of endogenously produced Resolvin D3. nih.govnih.govdoctaris.com

Stereochemical Assignments and Confirmation Methods

The complete stereochemical assignment for Resolvin D3 has been determined as 4S, 11R, 17S-trihydroxydocosa-5Z, 7E, 9E, 13Z, 15E, 19Z-hexaenoic acid. nih.govnih.gov Establishing this precise stereochemistry is vital because the biological activity of resolvins is highly stereospecific. mdpi.com

Stereocontrolled total organic synthesis plays a critical role in confirming the stereochemical assignments of Resolvin D3. nih.govebi.ac.uknih.govnih.govacs.org By synthesizing stereochemically pure isomers, researchers can compare the synthetic product with the endogenous compound isolated from biological sources. Matching the physical properties and biological activities of the synthetic material with the authentic, endogenously produced RvD3 is a key method for confirming the assigned structure and stereochemistry. nih.govnih.govdoctaris.com

Spectroscopic analysis, including techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential for structural elucidation and confirmation. nih.govnih.govpnas.org LC-MS/MS-based metabololipidomics allows for the identification and comparison of endogenous and synthetic RvD3 based on their fragmentation patterns and retention times. nih.govnih.govpnas.org For instance, endogenous and synthetic RvD3 samples have shown matching fragmentation patterns in mass spectrometry, further confirming the structural identity. nih.gov

Enzymatic Synthesis Approaches for Resolvin D3 Production

Resolvin D3 is an endogenous lipid mediator produced enzymatically from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). ebi.ac.uknih.govnih.govmdpi.com The biosynthesis of D-series resolvins, including RvD3, primarily occurs in immune cells such as macrophages and neutrophils. doctaris.commdpi.com

The enzymatic pathway involves sequential oxygenation steps catalyzed by lipoxygenase (LOX) enzymes. The initial step in the proposed biosynthesis of RvD3 from DHA involves lipoxygenation at the C-17 position, leading to the formation of a 17S-hydroperoxy intermediate (17S-HpDHA). nih.govnih.govpnas.org A second lipoxygenation step, often involving 5-LOX, introduces a hydroperoxide at the C-4 position. nih.govpnas.org This intermediate is then converted enzymatically to a 4S,5S-epoxide intermediate. nih.govnih.govpnas.orgresearchgate.net This 4S,5S-epoxy-resolvin intermediate is considered a precursor to both Resolvin D3 and Resolvin D4. pnas.orgresearchgate.net

Human leukocytes, specifically neutrophils and M2 macrophages, have been shown to convert this synthetic 4S,5S-epoxy-resolvin intermediate into Resolvin D3 and Resolvin D4, demonstrating their role in the enzymatic synthesis of these mediators. pnas.org While neutrophils convert the epoxide to both RvD3 and RvD4, M2 macrophages primarily yield RvD4 and a cysteinyl-resolvin isomer from this intermediate, with less appreciable amounts of RvD3. pnas.org This highlights cell-type specific differences in the enzymatic processing of the epoxide intermediate.

The study of these enzymatic pathways provides insight into the biological production of Resolvin D3 and informs strategies for potentially modulating its endogenous levels.

Emerging Research Perspectives and Future Directions in Resolvin D3 Biology

Elucidation of Novel Receptors and Signaling Pathways

Research into Resolvin D3 has focused on identifying the specific cellular receptors and downstream signaling pathways that mediate its diverse pro-resolving effects. RvD3 is known to exert its actions through the activation of G-protein coupled receptors (GPCRs). frontiersin.orgnih.govnih.govpnas.orgnih.gov Studies have identified ALX/FPR2 (N-formyl peptide receptor 2) and GPR32 (also referred to as DRV1/GPR32 or DRV1) as receptors for RvD3 in both murine and human cellular contexts. nih.govnih.govnih.govcaymanchem.comnih.govthno.orgbiorxiv.orgresearchgate.net While some reports emphasize binding to ALX/FPR2 nih.govthno.orgbiorxiv.orgresearchgate.net, others highlight activation of GPR32 nih.govnih.govnih.govcaymanchem.comthno.orgbiorxiv.orgresearchgate.net, with some sources indicating interaction with both receptors. nih.govnih.govnih.govresearchgate.net It is worth noting that the definitive receptor assignments for some D-series resolvins, including RvD3, have faced some controversy, with certain independent studies not confirming previously suggested receptor interactions. pnas.org

The functional consequences of RvD3 receptor activation are being actively investigated. Activation of ALX/FPR2 by RvD3 has been linked to the inhibition of capsaicin-induced currents mediated by the transient receptor potential vanilloid 1 (TRPV1) channel in dorsal root ganglion (DRG) neurons. thno.orgbiorxiv.org This finding suggests a mechanism by which RvD3 may modulate pain and itch signaling. thno.orgbiorxiv.org Furthermore, RvD3 has been shown to regulate the expression and release of calcitonin gene-related peptide (CGRP) in DRG neurons. thno.orgbiorxiv.org Beyond neuronal signaling, RvD3 has demonstrated the ability to inhibit tumor necrosis factor-α-induced activation of the NF-κB pathway and exert tissue protective effects. researchgate.net More broadly, resolvins are known to inhibit the activation of macroglia and reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, potentially through pathways including MAPK, NF-κB, PI3K/Akt, and caspase-3 signaling. frontiersin.org Further research is needed to fully delineate the specific downstream signaling cascades triggered by RvD3 binding to its identified receptors and how these pathways contribute to its pro-resolving actions.

Interplay with Other Specialized Pro-Resolving Mediators

Resolvin D3 functions within a complex network of specialized pro-resolving mediators (SPMs), which collectively orchestrate the resolution of inflammation. nih.govnih.govnih.govmdpi.comresearchgate.netnih.govmdpi.comuib.nomdpi.com These mediators, derived from omega-3 fatty acids like DHA, actively promote the cessation of inflammatory responses and counter-regulate pro-inflammatory signals. nih.govnih.govnih.govmdpi.commdpi.com The biosynthesis of D-series resolvins, including RvD3, is a temporally regulated process during the resolution phase of inflammation, with RvD3 often appearing later than other SPMs. nih.govnih.govmdpi.compnas.orgebi.ac.ukcaymanchem.com This distinct temporal profile suggests that RvD3 may play a specific role in the later stages of resolution. nih.govnih.govebi.ac.ukcaymanchem.com

RvD3 is biosynthesized from DHA through lipoxygenase (LOX) pathways, potentially involving a 4S,5S-epoxy-resolvin intermediate. mdpi.comresearchgate.netpnas.orgnih.govmdpi.com Studies have shown that human neutrophils can convert this 4S,5S-epoxy-resolvin intermediate into both RvD3 and RvD4. pnas.org In contrast, human M2 macrophages primarily convert this intermediate to RvD4 and a cysteinyl-resolvin isomer, producing less appreciable amounts of RvD3. pnas.org This differential biosynthesis by distinct immune cell types highlights the intricate nature of SPM production during the resolution process.

A key function of SPMs, including D-series resolvins, is the promotion of macrophage-mediated clearance of apoptotic cells (efferocytosis) and bacteria. nih.govcaymanchem.comnih.govnih.govmdpi.commdpi.comcaymanchem.com RvD3 has been specifically shown to enhance macrophage phagocytosis and efferocytosis. caymanchem.comnih.govcaymanchem.com This action is critical for clearing inflammatory debris and returning tissue to a homeostatic state. While some SPMs, such as RvD1, RvD4, and RvD5, have been reported to function as positive allosteric modulators of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4), influencing Gs and Gi protein coupling and enhancing macrophage phagocytosis, RvD3 demonstrated only a weak or no effect on human EP4 in one study. pnas.org This suggests potential differences in the receptor-mediated actions among the various D-series resolvins and underscores the need for continued research into the specific interplay between RvD3 and other SPMs and their respective receptors.

Biomarker Potential of Resolvin D3-d5 in Preclinical Translational Research

The ability to accurately quantify specialized pro-resolving mediators like RvD3 is crucial for understanding their roles in disease pathogenesis and monitoring the effectiveness of pro-resolving therapies in preclinical and translational research. This compound (RvD3-d5), a deuterated form of RvD3, is specifically utilized as an internal standard for the quantification of RvD3 using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The use of internal standards like RvD3-d5 is essential for ensuring the accuracy and reproducibility of lipid mediator measurements in complex biological matrices.

Measuring the levels of SPMs, including D-series resolvins, holds potential diagnostic and prognostic value in various disease contexts. mdpi.com RvD3 has been identified as being dysregulated in arthritis, detected in both self-resolving murine arthritis models and in the serum of patients with rheumatoid arthritis (RA). nih.govebi.ac.uk The presence and levels of RvD3 could potentially serve as biomarkers reflecting the state of arthritic inflammation and the ongoing resolution process. nih.govebi.ac.uk Temporal metabololipidomics studies have revealed the distinct appearance of RvD3 late in the resolution phase of inflammation in exudates, suggesting its potential as a marker for the progression of resolution. nih.govnih.govebi.ac.ukcaymanchem.com While one human study did not find a direct association between RvD3 levels and heat pain sensitivity or osteoarthritis pain, it did note an association with the RvD3 precursor, 17-HDHA, indicating that pathway markers may also hold biomarker potential. researchgate.net The accurate quantification facilitated by internal standards like RvD3-d5 is a critical step in establishing the utility of RvD3 and related mediators as biomarkers in preclinical studies and for potential translation to clinical applications.

Development of Metabolically Stable Resolvin D3 Analogs for Mechanistic Studies

A significant challenge in studying the specific mechanisms of action of SPMs and developing them as potential therapeutics is their rapid metabolic inactivation at local inflammatory sites. nih.govresearchgate.net This rapid degradation can limit their bioavailability and duration of action, making it difficult to fully elucidate their roles in complex biological processes and to achieve sustained therapeutic effects.

To overcome this limitation, researchers are developing metabolically stable analogs of resolvins and other SPMs. These analogs are designed with structural modifications that prevent or slow down enzymatic degradation while retaining the desired biological activity. researchgate.netnih.govresearchgate.net The development of metabolically stable RvD3 analogs would be invaluable for mechanistic studies, allowing researchers to investigate the specific functions and signaling pathways of RvD3 without the confounding factor of its rapid breakdown in biological systems. Such stable analogs could provide more sustained activation of RvD3-mediated pathways, facilitating a clearer understanding of its roles in promoting resolution, modulating immune cell function, and influencing processes like pain signaling.

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Resolvin D3-d5 in vitro?

this compound synthesis requires precise control of enzymatic pathways (e.g., lipoxygenase activity) and stereochemical specificity. Characterization typically involves liquid chromatography-mass spectrometry (LC-MS) for structural validation and nuclear magnetic resonance (NMR) to confirm double-bond geometry . Purity assessments should include high-performance liquid chromatography (HPLC) with UV detection at 270 nm, as resolvins absorb strongly in this range due to conjugated dienes .

Q. How can researchers design in vitro assays to evaluate the anti-inflammatory activity of this compound?

Standard protocols involve LPS-stimulated macrophage models (e.g., THP-1 cells) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Cell viability must be confirmed using MTS assays, with non-cytotoxic concentrations established (e.g., 20–40 µM in THP-1 cells) . Negative controls should include vehicle-only treatments (e.g., ethanol at equivalent dilutions) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Dose-response curves should be fitted using nonlinear regression models (e.g., log[inhibitor] vs. normalized response). One-way ANOVA with post-hoc tests (e.g., Tukey’s HSD) is critical for comparing multiple concentrations. Effect sizes (e.g., Cohen’s d) must be reported alongside p-values to avoid overreliance on statistical significance alone .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound efficacy across different inflammation models?

Contradictions often arise from variability in cell types (e.g., primary vs. immortalized cells) or disease contexts (e.g., acute vs. chronic inflammation). Researchers should perform head-to-head comparisons under standardized conditions, controlling for oxygen tension and lipid mediator degradation. Meta-analyses of existing datasets (e.g., cytokine profiles across studies) can identify confounding variables .

Q. What strategies optimize this compound stability in vivo for preclinical testing?

Stabilization methods include encapsulation in lipid nanoparticles or co-administration with antioxidants (e.g., glutathione). Pharmacokinetic studies should monitor plasma half-life using LC-MS/MS, with sampling at frequent intervals (e.g., 0, 15, 30, 60 minutes post-injection). Tissue distribution analyses (e.g., liver vs. lung uptake) are essential for evaluating bioavailability .

Q. How can researchers resolve discrepancies in receptor binding affinities reported for this compound?

Discrepancies may stem from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Competitive binding assays using radiolabeled ligands (e.g., [³H]-Resolvin D3-d5) and CRISPR-edited cell lines (e.g., GPR32 knockouts) can clarify target engagement. Surface plasmon resonance (SPR) provides kinetic data (association/dissociation rates) to refine affinity calculations .

Q. What advanced imaging techniques are suitable for visualizing this compound’s spatial effects in tissues?

Multiphoton microscopy enables real-time tracking of this compound in live tissues (e.g., murine peritoneum). Immunofluorescence staining of downstream markers (e.g., phosphorylated NF-κB) can map resolution zones. Mass spectrometry imaging (MSI) offers lipidomic spatial resolution, though requires cryopreservation to prevent analyte degradation .

Methodological Challenges and Solutions

Q. How should researchers control for autoxidation artifacts in this compound studies?

Autoxidation is minimized by conducting experiments under inert atmospheres (argon/nitrogen) and using fresh stock solutions. Oxidation products are identified via LC-MS/MS fragmentation patterns (e.g., m/z shifts indicative of epoxide formation) .

Q. What criteria validate the specificity of antibodies used in this compound immunoassays?

Antibodies must be validated using knockout models (e.g., GPR32⁻/⁻ mice) and competitive inhibition with excess unlabeled this compound. Cross-reactivity with structurally similar mediators (e.g., Resolvin D1) should be tested via Western blot or ELISA .

Q. How can multi-omics approaches enhance mechanistic understanding of this compound?

Integrative transcriptomics (RNA-seq) and lipidomics (LC-MS) reveal pathways modulated by this compound, such as arachidonic acid metabolism. Single-cell RNA sequencing (scRNA-seq) identifies rare cell populations (e.g., pro-resolving macrophages) responsive to treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resolvin D3-d5
Reactant of Route 2
Resolvin D3-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.